molecular formula C10H13NO2 B555944 DL-Homophenylalanine CAS No. 1012-05-1

DL-Homophenylalanine

Cat. No.: B555944
CAS No.: 1012-05-1
M. Wt: 179.22 g/mol
InChI Key: JTTHKOPSMAVJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Homophenylalanine (CAS: 1012-05-1) is a synthetic amino acid derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Structurally, it is a homolog of phenylalanine, featuring an additional methylene group (–CH₂–) in its side chain, resulting in the systematic name (±)-2-amino-4-phenylbutyric acid . Key properties include:

  • Physical state: White to off-white crystalline powder .
  • Melting point: ≥282°C .
  • Solubility: Soluble in NaOH (50 mg/mL) .
  • Purity: ≥98% in commercial grades, used primarily in biochemical research .

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
DL-Homophenylalanine serves as a chiral building block in the synthesis of complex molecules. Its structural similarity to phenylalanine allows for the incorporation into peptide sequences, enabling modifications that can enhance peptide activity and stability. For instance, studies have shown that substituting this compound in the N-terminal region of peptides can significantly alter their biological functions.

Synthesis of Pharmaceuticals
This compound is crucial in the pharmaceutical industry for the synthesis of angiotensin-converting enzyme inhibitors, such as Enalapril and Lisinopril. The ability to produce optically active derivatives through biocatalytic methods enhances its utility in drug development .

Biological Applications

Enzyme Inhibition
Research indicates that derivatives of this compound can act as selective inhibitors for various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is vital for managing type 2 diabetes. Modifications to its structure have led to the development of potent inhibitors with improved pharmacokinetic properties .

Biosynthetic Pathways
Studies have identified biosynthetic genes associated with homophenylalanine, highlighting its role as an intermediate in the synthesis of benzyl glucosinolate. This underscores its importance in plant metabolism and potential applications in agricultural biotechnology .

Agricultural Biotechnology

Plant Growth Regulation
this compound has been investigated for its effects on plant growth and organogenesis. Research shows it influences photosynthetic pigment profiles and foliar structures in micropropagated plants, such as bananas. Its application in tissue culture has demonstrated enhanced growth rates and organ formation .

Biocatalysis

Biocatalytic Processes
The compound is significant in biocatalysis, where biological systems facilitate chemical transformations. Studies have utilized recombinant Escherichia coli to produce this compound through enzymatic processes, showcasing its potential as a sustainable method for synthesizing pharmaceuticals .

Data Tables

Application Area Description Case Study/Example
Chemical SynthesisChiral building block for complex moleculesModification of peptide sequences for enhanced stability
Pharmaceutical ProductionPrecursor for ACE inhibitors like EnalaprilEnantioselective synthesis methods developed
Enzyme InhibitionSelective inhibitors for DPP-IVDevelopment of beta-homophenylalanine derivatives
Plant BiotechnologyEnhances growth and organogenesis in plantsStudies on micropropagated banana plants
BiocatalysisSustainable production methods using recombinant bacteriaUse of E. coli for this compound synthesis

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

DL-Homophenylalanine belongs to a family of phenylalanine derivatives. Below is a comparison with structurally related compounds:

Compound Structure Key Differences Enzymatic Activity
L-Phenylalanine 2-Amino-3-phenylpropanoic acid Shorter side chain (–CH₂– vs. –CH₂CH₂–) Substrate for CYP79A2, dehydrogenases
This compound 2-Amino-4-phenylbutyric acid Extended side chain (+1 methylene group) Inert in CYP79A2, dehydrogenases
DL-Phenylglycine 2-Amino-2-phenylacetic acid No side chain; α-carbon substitution Inert in phenylalanine dehydrogenase
DL-Tert-leucine 2-Amino-3,3-dimethylbutanoic acid Branched side chain Inert in phenylalanine dehydrogenase

Enzymatic Interactions

Phenylalanine Dehydrogenase (PDH)

  • L-Phenylalanine : High substrate specificity (86.2 U/mg activity in deamination) .
  • This compound : Inert at 4 mM concentration .
  • D-Phenylalanine, DL-Phenylglycine, DL-Tert-leucine : Also inert, highlighting the enzyme’s strict requirement for side-chain length and stereochemistry .

CYP79A2 (Arabidopsis thaliana)

  • L-Phenylalanine: Converted to phenylacetaldoxime (biosynthesis of glucosinolates) .
  • This compound: Not metabolized despite structural similarity, indicating steric or electronic incompatibility .
  • L-Tyrosine, L-Tryptophan : Similarly inert, underscoring CYP79A2’s narrow substrate range .

Physicochemical Properties

Property This compound L-Phenylalanine DL-Phenylglycine
Molecular Weight 179.22 165.19 151.16
Melting Point ≥282°C 283°C 300°C (decomposes)
Solubility NaOH-soluble Water-soluble Limited solubility
Biological Role Biochemical research Protein synthesis Antibiotic synthesis

Key Research Findings

Enzyme Substrate Specificity :

  • The extended side chain of this compound prevents recognition by enzymes like PDH and CYP79A2, which evolved to process L-phenylalanine’s shorter side chain .
  • Substituting the β-carbon with a methyl group (e.g., DL-tert-leucine) also disrupts enzyme binding .

Biochemical Applications: this compound serves as a non-metabolizable analog in studies of phenylalanine transport or enzyme inhibition . Its stability at high temperatures (melting point ≥282°C) makes it suitable for harsh reaction conditions .

Commercial Relevance: Priced at ¥9,000–108,000 per 1–25 g (), it is costlier than natural amino acids due to synthetic complexity.

Biological Activity

DL-Homophenylalanine is a non-proteinogenic amino acid with the molecular formula C10_{10}H13_{13}NO2_2 and a molecular weight of 179.22 g/mol. It is characterized by a 2-phenylethyl side chain, distinguishing it from its natural counterpart, phenylalanine, which contains a benzyl group. This compound is utilized in various biochemical and pharmaceutical applications due to its structural properties and potential biological activities.

1. Peptide Synthesis and Modifications

This compound's structural similarity to phenylalanine allows it to be incorporated into peptide sequences, enabling researchers to modify peptide properties and functionalities. This capability is particularly useful in studying the impact of specific amino acid substitutions on peptide activity and stability. For example, modifications of the N-terminal region of arginine vasopressin using this compound have provided insights into the hormone's functional roles.

2. Enzyme Inhibition Potential

Research has demonstrated that derivatives of this compound can serve as enzyme inhibitors. By altering its chemical structure, scientists have developed compounds that selectively inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a significant role in type 2 diabetes management. These findings suggest that this compound derivatives could be promising candidates for novel therapeutic agents.

3. Plant Growth and Development

In plant research, this compound has been investigated for its effects on growth and organogenesis. Studies have shown that it influences photosynthetic pigment profiles and foliar structures in micropropagated plants, such as bananas. Additionally, its role in organogenesis within plant cotyledons has been explored, indicating its potential utility in agricultural biotechnology.

4. Biocatalysis Applications

This compound is also significant in biocatalysis, where biological systems are used for chemical transformations. Research has focused on using recombinant Escherichia coli cells to convert this compound into its L-enantiomer, which is more biologically relevant. This biocatalytic approach offers a sustainable method for producing L-homophenylalanine for various applications .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

Compound NameStructural FeaturesUnique Properties
L-Homophenylalanine Non-proteinogenic amino acidInvolved in neurotransmitter synthesis
D-Homophenylalanine Optical isomer of homophenylalaninePrimarily used in pharmaceutical applications
Phenylalanine Standard proteinogenic amino acidPrecursor for neurotransmitters like dopamine
2-Amino-4-phenylbutyric Acid Structural analoguePotentially different biological activities

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of beta-homophenylalanine derivatives on DPP-IV. The derivatives demonstrated potent inhibition, suggesting their potential as therapeutic agents for managing type 2 diabetes.

Case Study 2: Plant Growth Regulation

Research conducted on the application of this compound in micropropagation revealed significant enhancements in photosynthetic efficiency and biomass accumulation in banana plants. The study highlighted its role in promoting growth through modulation of metabolic pathways related to chlorophyll synthesis.

Chemical Reactions Analysis

Oxidation Reactions

DL-HPA undergoes oxidation at the α-carbon or side chain, yielding keto acids or hydroxylated derivatives.

Key Reagents and Conditions:

  • Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions oxidize the amino group or phenyl side chain.
  • Enzymatic oxidation via phenylalanine dehydrogenase converts DL-HPA to 2-oxo-4-phenylbutanoic acid, a precursor in asymmetric synthesis .

Outcomes:

  • Oxidized derivatives serve as intermediates for peptide modifications or enzyme inhibitors (e.g., DPP-IV inhibitors for diabetes).

Reduction Reactions

Reduction of DL-HPA or its precursors enables access to chiral amino alcohols.

Key Methods:

  • Chemical Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces keto intermediates (e.g., 2-oxo-4-phenylbutanoate) to DL-HPA with moderate enantioselectivity.
  • Biocatalytic Reduction: Carbonyl reductases (e.g., from E. coli) achieve enantiopure L-HPA (>99% ee) via asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate .

Table 1: Comparison of Reduction Methods

MethodCatalyst/ReagentYield (%)Enantiomeric Excess (ee)Source
Chemical (NaBH₄)-65–7550–60% (racemic)
Biocatalytic (TipheDH)Engineered dehydrogenase94>99% (L-HPA)

Substitution Reactions

The amino or carboxyl groups of DL-HPA participate in nucleophilic substitutions, enabling side-chain diversification.

Examples:

  • Halogenation: Reaction with thionyl chloride (SOCl₂) or PCl₅ converts the carboxyl group to acyl chlorides for peptide coupling .
  • Enzymatic Transamination: Transaminases replace the amino group with keto functionalities, generating non-natural amino acids .

Case Study:

  • Substitution of DL-HPA’s phenyl group with fluorinated analogs (e.g., m-fluorophenylalanine) via microbial pathways yields bioactive derivatives .

Pd-Catalyzed Tandem Reactions

Palladium-mediated C–H functionalization offers efficient routes to DL-HPA precursors.

Key Process:

  • Sequential C–H Amination/Arylation: Pd(II)/sulfoxide catalysts enable one-pot synthesis of α- and β-homophenylalanine derivatives from α-olefins and aryl boronic acids .

Conditions:

  • Catalyst: 10 mol% Pd(OAc)₂ with sulfoxide ligands.
  • Reagents: N-nosylcarbamates for amination; aryl boronic acids for arylation.
  • Yield: 79–85% with >20:1 regioselectivity .

Table 2: Pd-Catalyzed Reaction Scope

Starting MaterialProductYield (%)Selectivity (E:Z)
3-Butenolβ-Homophenylalanine79>20:1
4-Pentenolα-Homophenylalanine82>20:1

Peptide Incorporation

DL-HPA’s structural similarity to phenylalanine allows its integration into peptides, altering pharmacokinetic properties.

Applications:

  • Arginine Vasopressin Analogues: Substitution at the N-terminal enhances receptor binding affinity.
  • Proteasome Inhibitors: L-HPA is a core component of carfilzomib, a therapeutic for multiple myeloma .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing DL-Homophenylalanine with high enantiomeric purity?

this compound (±-2-Amino-4-phenylbutyric acid) is typically synthesized via Strecker synthesis or enzymatic resolution. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers, as commercial products report ≥95% purity .
  • Crystallization : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to achieve a melting point of 282°C, confirming purity .
  • Quality control : NMR and mass spectrometry (F.W. 179.22) for structural validation .

Q. How can researchers validate the purity of this compound in experimental settings?

  • Analytical chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity ≥95% .
  • Thermal analysis : Differential scanning calorimetry (DSC) to verify the sharp melting point at 282°C .
  • Elemental analysis : Confirm molecular composition (C10H13NO2) via combustion analysis .

Q. What role does this compound play in studying amino acid transport mechanisms?

  • Competitive inhibition assays : this compound is used to probe substrate specificity of amino acid transporters (e.g., LAT1 or ASCT2) by comparing uptake rates with natural substrates like phenylalanine .
  • Radiolabeling : Tritiated or 14C-labeled this compound can track transport kinetics in cell cultures .

Advanced Research Questions

Q. How does this compound’s inertness in phenylalanine dehydrogenase reactions inform substrate specificity models?

  • Enzyme kinetics : this compound shows no activity (<1% relative to L-phenylalanine) in Thermophilic bacterial phenylalanine dehydrogenase assays, suggesting strict stereochemical and side-chain length requirements for substrate recognition .
  • Structural modeling : Molecular docking simulations reveal that the extended side chain (4-phenylbutyric acid vs. 3-phenylpropionic acid in phenylalanine) disrupts binding to the active site .

Q. What contradictory findings exist regarding this compound’s metabolic pathways in bacterial systems?

  • CYP79A2 paradox : While CYP79A2 from Arabidopsis thaliana metabolizes L-phenylalanine to phenylacetaldoxime, it fails to catalyze this compound oxidation, indicating substrate specificity barriers in cytochrome P450 enzymes .
  • Resolution : Cross-species enzyme assays (e.g., testing bacterial vs. plant P450s) and isotopic tracing (e.g., 13C-DL-Homophenylalanine) can clarify metabolic inertness .

Q. How can researchers optimize this compound’s use in peptide mimetics for drug discovery?

  • Solid-phase peptide synthesis (SPPS) : Incorporate this compound as a non-natural amino acid to enhance protease resistance. Use Fmoc-protected derivatives (e.g., H-DL-Hph-OH) with coupling reagents like HBTU .
  • Conformational analysis : Circular dichroism (CD) and X-ray crystallography to study backbone flexibility and phenyl group interactions in peptide chains .

Q. What experimental designs address discrepancies in this compound’s solubility across studies?

  • Solvent screening : Test solubility in buffered aqueous solutions (pH 2–9) and organic solvents (DMSO, DMF) at 25°C. Note: Low solubility in water (<1 mg/mL) necessitates DMSO for stock solutions .
  • Controlled conditions : Standardize temperature (e.g., 0–6°C storage to prevent degradation) and ionic strength to ensure reproducibility .

Q. Methodological Guidance for Data Contradictions

Q. How should researchers analyze conflicting data on this compound’s enzyme inhibition profiles?

  • Systematic review : Compare assay conditions (e.g., pH, cofactors like NAD+) across studies. For example, NADP (NADPH) inertness in some dehydrogenase assays may explain variability .
  • Meta-analysis : Aggregate kinetic parameters (Km, Vmax) from published datasets to identify outliers or methodological biases .

Q. What strategies validate this compound’s role in metabolic pathway engineering?

  • Gene knockout models : Use CRISPR/Cas9 to delete homologs of phenylalanine-metabolizing enzymes (e.g., PAL, PPO) in microbial hosts, then test this compound utilization .
  • Isotope tracing : Feed 13C-labeled this compound to track incorporation into secondary metabolites via LC-MS .

Preparation Methods

Chemical Synthesis of DL-Homophenylalanine

Strecker Synthesis and Reductive Amination

The Strecker synthesis remains a foundational route for racemic amino acids. For DL-HPA, this involves reacting 2-oxo-4-phenylbutyric acid (OPBA) with ammonium cyanide, followed by hydrolysis to yield the racemic amino acid . OPBA itself is synthesized via oxidation of hydrocinnamic acid (3-phenylpropanoic acid) using methods such as Friedel-Crafts acylation or microbial oxidation . Reductive amination offers an alternative, where OPBA is treated with ammonia and a reducing agent like sodium cyanoborohydride under mild acidic conditions. This method avoids cyanide use but requires precise pH control to prevent side reactions .

Hydrolysis of Racemic Esters

DL-HPA ethyl ester (DL-HPAE), a precursor, is synthesized through esterification of OPBA with ethanol, followed by reductive amination. Hydrolysis of DL-HPAE under acidic or alkaline conditions yields DL-HPA. For instance, US5552317A demonstrates that refluxing DL-HPAE with hydrochloric acid achieves near-quantitative conversion . This method benefits from the ester’s stability during storage and transport, though hydrolysis necessitates careful neutralization to isolate the free amino acid .

Enzymatic Resolution and Dynamic Kinetic Processes

Lipase-Catalyzed Ester Hydrolysis

Enzymatic resolution leverages lipases or acylases to enantioselectively hydrolyze DL-HPAE. For example, lipase from Candida rugosa preferentially cleaves the L-enantiomer, leaving D-HPAE intact . The reaction, conducted in aqueous media at ambient conditions, separates products via extraction: L-HPA remains in the aqueous phase, while D-HPAE is recovered organically . This method achieves >99% enantiomeric excess (ee) for L-HPA but requires racemization of the residual D-enantiomer to maintain stoichiometric efficiency .

Acetylation and Racemization

DE19546533A1 outlines a dynamic kinetic resolution (DKR) process. Racemic DL-HPA is acetylated to N-acetyl-DL-HPA, after which an acylase selectively deacetylates the L-enantiomer. The remaining N-acetyl-D-HPA is racemized using strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures, regenerating the racemic mixture for recycling . This approach minimizes waste but demands robust enzyme stability and efficient racemization catalysts .

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) ee (%) Key Challenges
Strecker SynthesisOPBA, NH₄CN60–750 (racemic)Cyanide toxicity, purification complexity
Reductive AminationOPBA, NH₃, NaBH₃CN70–850 (racemic)pH sensitivity, byproduct formation
Enzymatic ResolutionDL-HPAE, lipase45–50 (L-HPA)>99Racemization required for D-enantiomer
Dynamic Kinetic ResolutionN-acetyl-DL-HPA, acylase80–90>99Catalyst cost, racemization efficiency

Chemical methods dominate industrial production due to lower enzyme costs and straightforward scalability. However, enzymatic routes gain traction for enantiopure demands, necessitating post-synthesis racemization for DL-HPA .

Industrial Production Considerations

Substrate Concentration and Cost

High substrate concentrations (e.g., 2 M OPBA in enzymatic reactions ) reduce volumetric costs but risk enzyme inhibition. Chemical methods tolerate higher loads, though reagent costs (e.g., cyanide) necessitate waste mitigation .

Crystallization and Purity

DL-HPA’s low solubility in aqueous buffers facilitates crystallization. Adjusting pH to the isoelectric point (pI ≈ 5.8) precipitates the compound, achieving >95% purity after recrystallization . In contrast, enzymatic resolutions require chiral columns or selective extractions, adding operational complexity .

Properties

IUPAC Name

2-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHKOPSMAVJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874100
Record name HOMOPHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-05-1
Record name 2-Amino-4-phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HOMOPHENYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL1IB8F3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Homophenylalanine
DL-Homophenylalanine
DL-Homophenylalanine
DL-Homophenylalanine
DL-Homophenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.